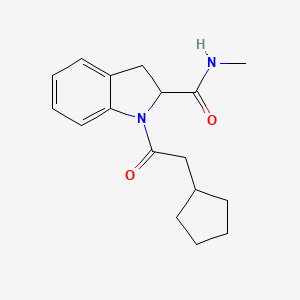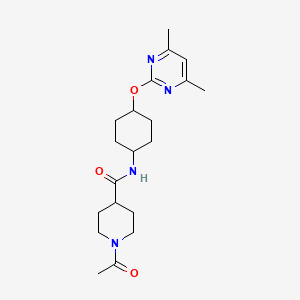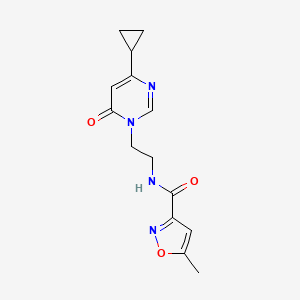
4-Methyl-1-(methylamino)cyclohexanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methyl-1-(methylamino)cyclohexanecarbonitrile” is a chemical compound with the CAS Number: 790263-34-2 . It has a molecular weight of 152.24 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-methyl-1-(methylamino)cyclohexanecarbonitrile . The InChI code is 1S/C9H16N2/c1-8-3-5-9(7-10,11-2)6-4-8/h8,11H,3-6H2,1-2H3 . This code provides a specific string of characters that represents the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 152.24 .Scientific Research Applications
Pharmaceutical Research Building Block
- (1s,4s)-4-(Methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one, a derivative of 4-Methyl-1-(methylamino)cyclohexanecarbonitrile, is synthesized for pharmaceutical research. This compound serves as a highly functionalized and potentially useful building block in pharmaceutical research, prepared via an efficient two-step sequence from readily available materials (Bish et al., 2010).
Radical Cyclization in Organic Chemistry
- Radical cyclization of compounds similar to 4-Methyl-1-(methylamino)cyclohexanecarbonitrile, such as 1-(2-bromophenylamino)cyclohexanecarbonitriles, leads to the formation of spiro[2H-indole-2-cyclohexan]-3(1H)-imines and related compounds. This process is pivotal in organic synthetic methods for constructing complex molecular architectures (Sulsky et al., 1999).
Material Science and Polymer Research
- In material science, derivatives of 4-Methyl-1-(methylamino)cyclohexanecarbonitrile are used in electrostatic polymer processing. For instance, isotactic poly(4-methyl-1-pentene) fibrous membranes, involving cyclohexane as a solvent, demonstrate various morphologies useful in medical applications. The study of different solvent systems, including cyclohexane mixtures, is essential for understanding and improving the properties of these polymers (Lee et al., 2006).
Photochemical Studies
- The compound 4-methyl-2-quinolinecarbonitrile, closely related to 4-Methyl-1-(methylamino)cyclohexanecarbonitrile, has been studied for its photochemical properties. Research in this area focuses on the effects of external magnetic fields on the photosubstitution reactions of such compounds, which is significant in understanding photochemical reaction mechanisms (Hata & Nishida, 1985).
Anticonvulsant Enaminones
- Cyclohexenecarbonitriles, structurally similar to 4-Methyl-1-(methylamino)cyclohexanecarbonitrile, are significant in the synthesis of anticonvulsant enaminones. These compounds are valuable for medicinal chemistry, particularly in developing treatments for epilepsy (Kubicki et al., 2000).
Chemical Synthesis and Reactions
- The conversion of ketones to nitriles, specifically cyclohexanecarbonitrile, is an important process in chemical synthesis. Such transformations are key in preparing various intermediates used in a wide range of chemical and pharmaceutical applications (Wender et al., 2003).
Safety and Hazards
properties
IUPAC Name |
4-methyl-1-(methylamino)cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-8-3-5-9(7-10,11-2)6-4-8/h8,11H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYWYHKMZWCSGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C#N)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(methylamino)cyclohexanecarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-9H-xanthene-9-carboxamide](/img/structure/B2413039.png)
![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2413040.png)
![N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]but-2-ynamide](/img/structure/B2413042.png)
![2-(3-Phenoxypropyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2413044.png)
![9-(4-(4-Fluorophenyl)piperazin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2413047.png)
![2-(3-chlorophenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2413049.png)

amine dihydrochloride](/img/no-structure.png)

